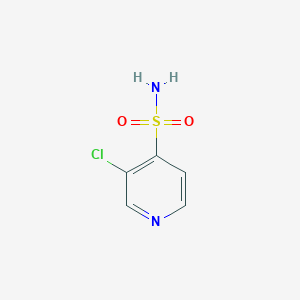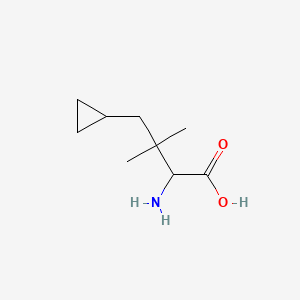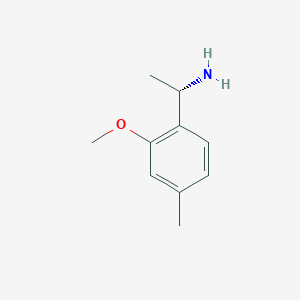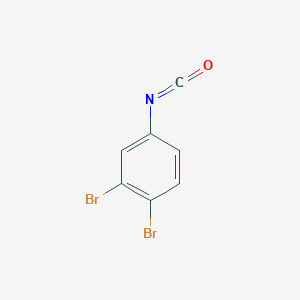
3-Chloropyridine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropyridine-4-sulfonamide is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a sulfonamide group at the fourth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridine-4-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 3-chloropyridine with chlorosulfonic acid, resulting in the formation of the sulfonamide group.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloropyridine-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reactions. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-Chloropyridine-4-sulfonamide serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology and Medicine: This compound is explored for its potential biological activities. It can be used in the development of drugs targeting specific enzymes or receptors. Its derivatives have shown promise in antimicrobial and anticancer research.
Industry: In the materials science field, this compound is used as an additive in polymers to enhance their properties. It also finds applications in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Chloropyridine-4-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby blocking their function.
Vergleich Mit ähnlichen Verbindungen
4-Chloropyridine-3-sulfonamide: Similar in structure but with different positional isomerism.
3-Bromopyridine-4-sulfonamide: Bromine replaces chlorine, affecting reactivity and biological activity.
3-Chloropyridine-2-sulfonamide: Another positional isomer with different chemical properties.
Uniqueness: 3-Chloropyridine-4-sulfonamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Its distinct properties make it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H5ClN2O2S |
|---|---|
Molekulargewicht |
192.62 g/mol |
IUPAC-Name |
3-chloropyridine-4-sulfonamide |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
InChI-Schlüssel |
MEWAHPNIBYWQQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B13541297.png)



![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)

![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)
![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)




